Cas no 1434128-44-5 (Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate)

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is a pyrimidine-based compound featuring a diphenylmethyleneamino substituent at the 5-position and an ethyl carboxylate group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical derivatives. The diphenylmethylene moiety enhances stability, while the ethyl ester group offers reactivity for further functionalization. Its well-defined molecular architecture ensures consistent performance in nucleophilic and electrophilic reactions, making it valuable for medicinal chemistry research and the development of biologically active molecules. The compound is typically characterized by high purity and reliable synthetic reproducibility.
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate structure
1434128-44-5 structure
Product name:Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
CAS No:1434128-44-5
MF:C20H17N3O2
Molecular Weight:331.36788
MDL:MFCD24335252
CID:1057418
PubChem ID:86222779

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
    • MFCD24335252
    • DB-243536
    • SY023814
    • 1434128-44-5
    • CS-0446435
    • A925907
    • Ethyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate
    • Ethyl5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
    • SB58240
    • AKOS027256866
    • AC4255
    • MDL: MFCD24335252
    • インチ: InChI=1S/C20H17N3O2/c1-2-25-20(24)19-21-13-17(14-22-19)23-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3
    • InChIKey: PUQRUXYHVPWKHN-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

計算された属性

  • 精确分子量: 331.13200
  • 同位素质量: 331.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 426
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • XLogP3: 3.9

じっけんとくせい

  • PSA: 64.44000
  • LogP: 3.82240

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D205191-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 98%
1g
$610 2024-05-24
eNovation Chemicals LLC
D205191-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 98%
1g
$610 2025-02-22
eNovation Chemicals LLC
D205191-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 98%
1g
$610 2025-02-19
eNovation Chemicals LLC
D912259-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 95%
1g
$990 2025-02-26
Chemenu
CM324567-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 95%
1g
$364 2023-02-02
Chemenu
CM324567-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 95%
1g
$310 2021-08-18
Apollo Scientific
OR470643-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5
1g
£490.00 2024-05-23
eNovation Chemicals LLC
D912259-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 95%
1g
$990 2024-07-20
eNovation Chemicals LLC
D912259-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 95%
1g
$990 2025-02-28
Ambeed
A546055-1g
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
1434128-44-5 95+%
1g
$331.0 2024-04-23

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate 関連文献

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylateに関する追加情報

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate: A Comprehensive Overview

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate, with the CAS number 1434128-44-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in drug discovery and materials science. The structure of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate features a pyrimidine ring substituted with a diphenylmethylene amino group and an ethyl carboxylate moiety, making it a versatile molecule for various chemical modifications and functionalizations.

Recent studies have highlighted the importance of pyrimidine derivatives in the development of new therapeutic agents. For instance, researchers have explored the potential of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. The diphenylmethylene amino group, a key structural element, has been shown to enhance the molecule's ability to interact with biological targets, making it a promising candidate for drug design.

In addition to its pharmacological applications, Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate has also been investigated for its role in material science. The compound's unique electronic properties make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, which are critical for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).

The synthesis of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate involves a multi-step process that typically begins with the preparation of the pyrimidine core. This is followed by the introduction of the diphenylmethylene amino group through a series of coupling reactions. The final step involves the esterification reaction to introduce the ethyl carboxylate moiety. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced efficiently on a larger scale.

One of the most exciting developments related to Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is its potential use in targeted drug delivery systems. By modifying the molecule's functional groups, scientists have been able to create conjugates that can selectively bind to specific receptors on cancer cells. This targeted approach not only enhances the efficacy of the drug but also reduces its toxicity to healthy cells, making it a more viable option for clinical applications.

Furthermore, Ethyl 5-[(Diphenylethylene)methane]amino)-2-pyrimidinecarboxylic acid ester has been studied for its role in catalysis. The compound's ability to act as a catalyst in various organic reactions has been explored, particularly in asymmetric synthesis and cross-coupling reactions. These studies have demonstrated that Ethylethyleneamine derivatives can significantly accelerate reaction rates while maintaining high selectivity, opening new avenues for green chemistry practices.

In conclusion, Ethylethyleneamine derivatives like Ethylethyleneamine are at the forefront of modern chemical research due to their diverse applications and unique properties. From drug discovery to materials science, this compound continues to inspire innovative solutions across multiple disciplines. As research progresses, it is anticipated that Ethylethyleneamine will play an even more prominent role in advancing both scientific understanding and practical applications.

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Amadis Chemical Company Limited
(CAS:1434128-44-5)Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
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Purity:99%
はかる:1g
Price ($):298.0